![molecular formula C21H14FN3OS2 B4888378 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4888378.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide, also known as BF-168, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound is a member of the benzothiazole family and has a molecular weight of 436.48 g/mol.
作用機序
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide exerts its therapeutic effects through the inhibition of various enzymes and proteins, including histone deacetylases, carbonic anhydrases, and heat shock proteins. These enzymes and proteins are involved in various cellular processes, including gene expression, protein folding, and cell signaling. By inhibiting these enzymes and proteins, this compound can alter the cellular processes and provide potential therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the aggregation of amyloid-beta peptides. In vivo studies have shown that this compound can reduce tumor growth, reduce inflammation, and improve cognitive function.
実験室実験の利点と制限
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has several advantages and limitations for lab experiments. The advantages include its high purity, solubility in various solvents, and its ability to inhibit various enzymes and proteins. The limitations include its low stability in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its effectiveness in vivo.
将来の方向性
There are several future directions for the research on N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide. These include:
1. Further studies to determine the effectiveness of this compound in vivo in various disease models.
2. Development of new analogs of this compound with improved pharmacological properties.
3. Studies to determine the potential toxicity of this compound at high concentrations.
4. Investigation of the potential synergistic effects of this compound with other therapeutic agents.
5. Studies to determine the mechanism of action of this compound in various cellular processes.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in various scientific research studies. Further studies are needed to determine its effectiveness in vivo and to develop new analogs with improved pharmacological properties.
合成法
The synthesis of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with 4-fluoroaniline, followed by the reaction with carbon disulfide, and finally the reaction with 3-fluorobenzoyl chloride. The yield of the synthesis process is approximately 65% and the purity of the compound can be achieved through recrystallization.
科学的研究の応用
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to enhance the effectiveness of chemotherapy drugs in killing cancer cells.
Inflammation is a key factor in the development of various diseases, including arthritis, asthma, and cardiovascular diseases. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, thereby reducing inflammation and providing potential therapeutic benefits.
In neurodegenerative disorders, this compound has shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease. It has also been shown to enhance the clearance of tau protein, which is associated with the development of various neurodegenerative disorders.
特性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS2/c22-15-5-3-4-14(12-15)19(26)25-21(27)23-16-10-8-13(9-11-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJWUAUJWTTYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2,7,7-trimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4888298.png)
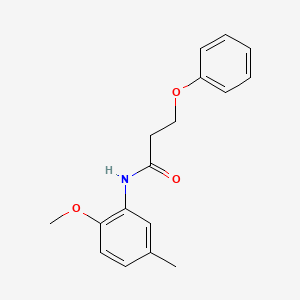
![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
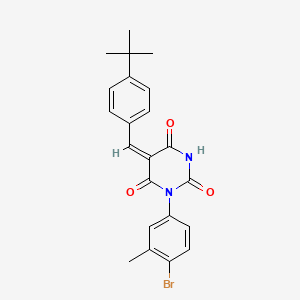
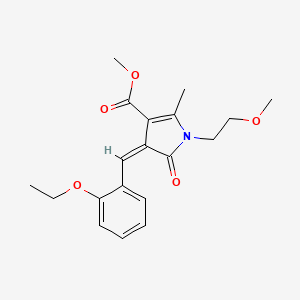
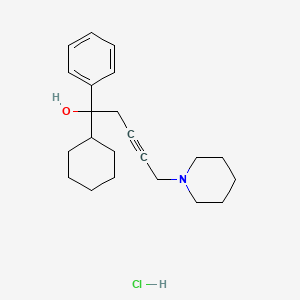
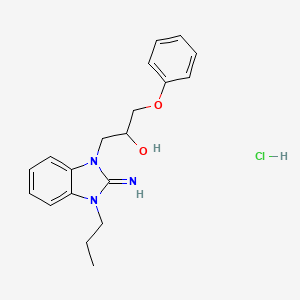
![3-[(2-chlorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4888358.png)


![N-methyl-1-(1-{1-[(2E)-2-methyl-2-penten-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B4888375.png)
![1-{phenyl[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B4888386.png)
